molecular formula C8H4N2 B052192 Terephthalonitrile CAS No. 623-26-7

Terephthalonitrile

Cat. No. B052192
CAS RN: 623-26-7
M. Wt: 128.13 g/mol
InChI Key: BHXFKXOIODIUJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Terephthalonitrile can be synthesized through various chemical pathways, one of which involves the conversion of p-xylene. A significant method is the oxidative process where p-xylene is converted into terephthalic acid, which can then be further transformed into terephthalonitrile. Notably, the selective oxidation of p-cymene into terephthalic acid over a Mn-Fe mixed-oxide catalyst has been reported, presenting a sustainable approach to terephthalic acid synthesis from biomass-derived materials (Neațu et al., 2016). Additionally, the synthesis of 2,5-Bis(bromomethyl)-terephthalonitrile from p-xylene through a series of bromination and substitution reactions demonstrates another pathway to terephthalonitrile derivatives (Ren An-xiang, 2006).

Molecular Structure Analysis

The molecular structure of terephthalonitrile is characterized by its aromatic core with two cyano groups attached at the para positions. This structure contributes to its reactivity and its ability to undergo further chemical transformations. The structure and reactivity of terephthalonitrile derivatives have been explored, including studies on their use as intermediates in the synthesis of complex organic compounds.

Chemical Reactions and Properties

Terephthalonitrile participates in various chemical reactions, including nucleophilic substitutions and oxidative processes. The reactivity of the terephthalonitrile radical anion and dianion in reactions with α,ω-dibromoalkanes has been studied, providing insights into its chemical behavior and potential applications in synthesizing novel organic compounds (Panteleeva et al., 2007).

Safety And Hazards

Terephthalonitrile is considered hazardous . It can cause skin irritation and serious eye irritation . It is toxic and can cause damage to the respiratory system . It should be handled with care, avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

Terephthalonitrile has been used in the development of high-performance electrode materials for supercapacitor applications . It is also being used in the synthesis of thermally activated delayed fluorescence (TADF) emitters, which have wide applications and are being investigated for future developments . The global market for Terephthalonitrile is also expected to grow, indicating its increasing demand .

properties

IUPAC Name

benzene-1,4-dicarbonitrile
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InChI

InChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXFKXOIODIUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H4N2
Source PubChem
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Related CAS

33411-58-4
Record name 1,4-Dicyanobenzene homopolymer
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DSSTOX Substance ID

DTXSID1060768
Record name 1,4-Benzenedicarbonitrile
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Molecular Weight

128.13 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 1,4-Dicyanobenzene
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Vapor Pressure

0.00569 [mmHg]
Record name 1,4-Dicyanobenzene
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Product Name

Terephthalonitrile

CAS RN

623-26-7
Record name 1,4-Dicyanobenzene
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Record name 1,4-Benzenedicarbonitrile
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Record name 1,4-BENZENEDICARBONITRILE
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Synthesis routes and methods I

Procedure details

5.1 g of terephthalonitrile, 1.0 g of catalyst (Ni 5136P from Harshaw/Filtrol--contains 65% nickel on a silica-alumina support), and about 85 g of ethanol/ammonia (contains about 10 wt % ammonia) were charged to a 300 cc stainless steel pressure reactor. After a nitrogen purge, the vessel was charged to a pressure of 500 to 1000 psi with hydrogen. The temperature was then increased until the reaction temperature of 150° C. had been obtained (typically 20-30 min). After the desired reaction interval, the contents were cooled and sampled. Product analysis and conversion were determined by gas chromatography. Yields of para-xylylenediamine varied between 63-81% depending on hydrogen pressure and reaction time which is preferrably from 2 to 8 hours. The remainder of the product was saturated para-xylylenediamine (1.4 bis (aminomethyl) cyclohexane. Table IV sets forth specific examples of reactions run to obtain the diamines from hydrogenation of terephthalonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

650 g (6.0 mol) of a mixture of dinitriles (85% MGN, 12% ESN, 3% AdN by weight) which are by-products of adiponitrile synthesis are introduced into a 2000-ml reactor. 167 g of terephthalic acid (1.0 mol) are added to this heterogeneous medium, followed by 5 g of 85% orthophosphoric acid. The reaction medium is heated at the reflux of the dinitriles and these conditions are maintained for 5 h. Respective yields of imide mixture and of 1,4-dicyanobenzene of 96% and 95% are obtained by GC analysis.
[Compound]
Name
mixture
Quantity
650 g
Type
reactant
Reaction Step One
[Compound]
Name
dinitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
167 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
[Compound]
Name
dinitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a two-liter all-titanium stirred autoclave is added 146.19 g. (0.88 moles) of terephthalic acid, 24.02 g. (0.12 moles) of diammonium terephthalate and 1000 ml. of water. This mixture is heated with stirring to 280° C and held at this temperature for approximately one hour. The resultant equilibrated mixture represents the hydrolyzate obtained by the non-catalytic hydrolysis of terephthalonitrile which would result from the removal, as ammonia, of 88 percent of the total available nitrogen from a one molal solution of terephthalonitrile. That this is so is clearly evident from the hydrolysis equilibria of a terephthalonitrile hydrolysis system which are discussed above. The reactor is then rapidly cooled to ambient temperature and sufficient NaOH is added to the contents of the reactor to effect complete solution at room temperature. An excess of H2SO4 is then added to effect precipitation of the terephthalic acid product. After filtration, thorough washing and drying, a sample of the acid is submitted for determination of parts per million (by weight) of nitrogen. The value of 2400 ppm corresponds to 2.84 mole percent terephthalamic acid.
Quantity
0.88 mol
Type
reactant
Reaction Step One
Name
diammonium terephthalate
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,530
Citations
C Van Rij, D Britton - Acta Crystallographica Section B: Structural …, 1977 - scripts.iucr.org
… Bond distances (A) and angles (o) in terephthalonitrile. The deviations from the mean plane … The packing of terephthalonitrile. (a) A view perpendicular to (10T). (b) A view along [111 ]. …
Number of citations: 21 scripts.iucr.org
JF Arenas, JI Marcos, FJ Ramirez - Spectrochimica Acta Part A: Molecular …, 1988 - Elsevier
… we have been able to synthesize the terephthalonitrile-‘5N,, … spectra of both natural and tetradeuterated terephthalonitrile … a study of the ir and Raman spectra of the terephthalonitrile …
Number of citations: 19 www.sciencedirect.com
DF Li, KW Zhang, MX Song, NC Zhai, CL Sun… - Spectrochimica Acta Part …, 2017 - Elsevier
The in situ high-pressure Raman spectra of Terephthalonitrile (TPN) have been investigated from ambient to 12.6 GPa at room temperature. All the fundamental vibrational modes of …
Number of citations: 9 www.sciencedirect.com
CG Overberger, S Fujimoto - Journal of Polymer Science Part …, 1967 - Wiley Online Library
Terephthalonitrile oxide (TNO) of various crystalline states was prepared and its structure was studied by infrared spectroscopy, x‐ray diffraction, and hydrolysis. Biscycloadditions of …
Number of citations: 74 onlinelibrary.wiley.com
YC He, YD Wu, XH Pan, CL Ma - Biotechnology letters, 2014 - Springer
… nitrilase (He et al. 2010) though tetrachloroterephthalonitrile was clearly the best inducer in this study but nitrilase activity was practically unchanged upon addition of terephthalonitrile …
Number of citations: 9 link.springer.com
EV Panteleeva, LN Shchegoleva, VP Vysotsky… - 2005 - Wiley Online Library
… terephthalonitrile and aromatic nitrile RAs within an unequilibrated RA pair, or by synchronous ET and bonding of the ipso-carbon atom of terephthalonitrile … -reduced terephthalonitrile, …
M Zhang, P Yao, S Yu, T Zhang, Q Wu, D Zhu - Process Biochemistry, 2018 - Elsevier
An efficient method for the production of 4-cyanobenzoic acid from terephthalonitrile was developed by using a novel nitrilase from Pantoea sp. AS-PWVM4 (PaNIT). Under the …
Number of citations: 1 www.sciencedirect.com
L Xu, L Zhang, H Song, Q Dong, G Dong, X Kong… - Waste Management, 2019 - Elsevier
Terephthalonitrile (TPN) was directly produced from polyethylene terephthalate (PET) plastic via catalytic fast pyrolysis with ammonia. The optimal condition for producing TPN was over …
Number of citations: 27 www.sciencedirect.com
L Hao, B Luo, X Li, M Jin, Y Fang, Z Tang… - Energy & …, 2012 - pubs.rsc.org
A novel high performance electrode material for supercapacitor applications, terephthalonitrile-derived nitrogen-rich network (TNN), is developed successfully via temperature-…
Number of citations: 194 pubs.rsc.org
L Xu, X Na, L Zhang, Q Dong, G Dong, Y Wang, Z Fang - Catalysts, 2019 - mdpi.com
… terephthalonitrile and benzonitrile significantly. Together with Figure 1a, the carbon yield of terephthalonitrile … temperatures for selectively producing terephthalonitrile and benzonitrile. …
Number of citations: 15 www.mdpi.com

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